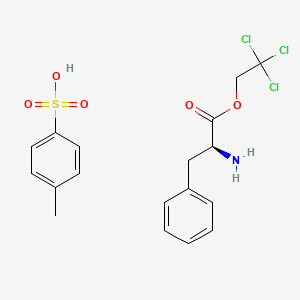
Efaproxiral-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly in the context of radiation therapy for cancer treatment .
生化学分析
Biochemical Properties
Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .
Cellular Effects
This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .
Metabolic Pathways
Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .
Transport and Distribution
Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Efaproxiral involves a multi-step process. One method includes the reaction of hydroxyl phenylacetic acid and 3,5-dimethylaniline with a compound condensing agent. The reaction is assisted by microwave radiation technology, which significantly shortens the reaction time and improves the conversion rate of raw materials . Another improved method involves selective amide formation and O-alkylation, utilizing inexpensive commodity chemicals as starting materials .
Industrial Production Methods
Industrial production of Efaproxiral typically follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The use of microwave radiation technology and selective alkylation techniques makes the process suitable for large-scale production with minimal environmental impact .
化学反応の分析
Types of Reactions
Efaproxiral undergoes various chemical reactions, including:
Oxidation: Efaproxiral can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the Efaproxiral molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the Efaproxiral molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Efaproxiral-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies due to its deuterium labeling.
Biology: Investigated for its effects on hemoglobin and oxygen transport in biological systems.
Medicine: Explored as an adjuvant in radiation therapy to enhance the oxygenation of hypoxic tumors.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug development.
作用機序
Efaproxiral exerts its effects by binding non-covalently to hemoglobin, decreasing its oxygen-binding affinity. This allosteric modification enhances the release of oxygen from hemoglobin, thereby increasing the oxygenation of hypoxic tissues. The primary molecular targets are the alpha and beta subunits of hemoglobin .
類似化合物との比較
Similar Compounds
Bezafibrate: A lipid-lowering agent with a similar chemical structure.
RSR13: Another name for Efaproxiral, used interchangeably in scientific literature.
Uniqueness
Efaproxiral-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool in drug development .
特性
CAS番号 |
1246815-16-6 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
347.444 |
IUPAC名 |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
InChIキー |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
同義語 |
2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












